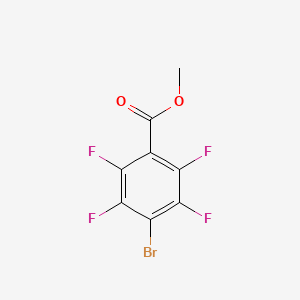

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

描述

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of organofluorine chemistry, which experienced significant advancement throughout the twentieth century. The synthesis of highly fluorinated aromatic compounds gained momentum particularly from the 1930s onward, when halogen exchange reactions became established methodologies for introducing fluorine atoms into aromatic systems. These early developments laid the groundwork for more sophisticated fluorinated compounds such as this compound.

The specific synthetic approaches to tetrafluorinated benzoate derivatives evolved alongside improvements in fluorination techniques and the development of selective halogenation methods. Research into tetrafluorinated aromatic compounds intensified as their unique properties became recognized for applications in materials science and specialized chemical synthesis. The introduction of multiple fluorine atoms onto benzene rings required sophisticated synthetic strategies that could selectively place fluorine substituents while maintaining other functional groups.

Patent literature from the early 2000s documents systematic approaches to preparing related tetrafluorinated compounds, indicating that the synthesis of this compound benefited from these broader methodological advances. The compound represents a convergence of fluorination chemistry with traditional aromatic substitution patterns, reflecting decades of research into controlling regioselectivity in highly substituted aromatic systems. Commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate in contemporary organic chemistry.

Structural Classification and Nomenclature

This compound belongs to the structural class of polyhalogenated aromatic esters, specifically representing a benzoate derivative with multiple fluorine substituents and a single bromine atom. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acid derivatives, where the benzoate core provides the fundamental structural framework.

The molecular formula C₈H₃BrF₄O₂ indicates a molecular weight of 287.01 grams per mole, positioning this compound among medium-molecular-weight organofluorine compounds. The structural arrangement features a benzene ring bearing four fluorine atoms at positions 2, 3, 5, and 6, with a bromine substituent at position 4 and a methyl ester functional group at position 1. This substitution pattern creates a highly electronegative aromatic system with significant dipole characteristics.

Table 1: Fundamental Chemical Properties of this compound

The stereochemical configuration of this compound creates a planar aromatic system with substituents that exhibit distinct electronic effects. The four fluorine atoms significantly withdraw electron density from the aromatic ring, while the bromine atom provides additional halogenation and potential for further chemical transformation. The methyl ester group contributes both to the compound's reactivity profile and its physical properties, particularly its solubility characteristics and thermal behavior.

Alternative nomenclature systems recognize this compound through various synonyms, including methyl 4-bromo-2,3,5,6-tetrafluorobenzoateB and benzoic acid, 4-bromo-2,3,5,6-tetrafluoro-, methyl ester. These naming variations reflect different approaches to describing the same molecular structure while maintaining clarity about the substitution pattern and functional group identity.

Significance in Organofluorine Chemistry

This compound exemplifies several fundamental principles that define modern organofluorine chemistry, particularly the strategic incorporation of multiple fluorine atoms to modulate molecular properties. The carbon-fluorine bond, recognized as one of the strongest in organic chemistry with bond energies around 480 kilojoules per mole, contributes exceptional thermal and chemical stability to fluorinated compounds. This compound demonstrates how systematic fluorination can create materials with enhanced stability while maintaining synthetic accessibility through the bromine substitution site.

The significance of this compound extends beyond its individual properties to its role as a synthetic intermediate in accessing more complex fluorinated systems. Fluorinated aromatic compounds serve essential functions in pharmaceutical chemistry, where an estimated one-fifth of pharmaceuticals contain fluorine atoms. The presence of four fluorine atoms in this compound creates opportunities for developing pharmaceutical intermediates with enhanced metabolic stability and bioavailability characteristics.

Research into nucleophilic fluorination methodologies has demonstrated the synthetic utility of related polyhalogenated aromatic compounds. Recent developments in palladium-catalyzed nucleophilic fluorination have shown that aryl bromides can serve as effective substrates for fluoride substitution reactions, expanding the synthetic potential of compounds like this compound. These methodological advances enable the transformation of the bromine substituent into additional functional groups while preserving the tetrafluorinated aromatic core.

The compound also represents advances in controlling regioselectivity during aromatic fluorination reactions. The ability to place four fluorine atoms at specific positions while maintaining a single bromine substituent demonstrates sophisticated synthetic control that enables access to precisely substituted aromatic systems. This level of synthetic precision has become increasingly important as applications for fluorinated compounds have expanded into areas requiring specific substitution patterns for optimal performance.

Position within Fluorinated Aromatic Compounds

This compound occupies a specialized position within the broader family of fluorinated aromatic compounds, representing a highly substituted derivative that bridges simple fluorinated aromatics and complex polyfluorinated systems. Comparison with related compounds reveals its unique structural characteristics and synthetic accessibility relative to other members of this chemical family.

Table 2: Comparative Analysis of Related Fluorinated Benzoate Derivatives

The positioning of this compound among tetrafluorinated aromatic compounds demonstrates the systematic approach to fluorinated materials development. Unlike simple monofluorinated or difluorinated aromatics, compounds with four fluorine substituents exhibit substantially altered electronic properties and physical characteristics. The tetrafluorinated pattern creates significant electron withdrawal from the aromatic system, fundamentally changing reactivity patterns and molecular interactions compared to less heavily fluorinated analogues.

Structural comparisons with pentafluorinated systems reveal that this compound maintains one position available for additional substitution or functional group manipulation. This balance between extensive fluorination and synthetic accessibility positions the compound as an intermediate in accessing more complex fluorinated structures. Research into tetrafluoroterephthalic acid synthesis has demonstrated that systematic approaches to introducing multiple fluorine atoms can achieve high yields when appropriate synthetic strategies are employed.

The compound's relationship to other mixed-halogen aromatic systems illustrates the strategic use of different halogens to achieve specific synthetic objectives. While fluorine atoms provide stability and electronic modulation, the bromine substituent offers opportunities for cross-coupling reactions, nucleophilic substitution, and other transformations that enable further structural elaboration. This combination of stability-conferring fluorine atoms with a reactive bromine center creates a versatile synthetic platform for accessing diverse fluorinated aromatic derivatives.

Recent research into fluorinated cationic systems has utilized related tetrafluorinated benzoate derivatives as starting materials for complex molecular architectures, demonstrating the continued synthetic utility of such highly fluorinated aromatic compounds. These developments confirm the strategic importance of compounds like this compound as foundational materials for advancing organofluorine chemistry into new application areas.

属性

IUPAC Name |

methyl 4-bromo-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDYEDNQKCIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate typically involves the esterification of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

化学反应分析

Types of Reactions: Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-2,3,5,6-tetrafluorobenzoate.

Reduction: Formation of 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol.

Oxidation: Formation of 4-bromo-2,3,5,6-tetrafluorobenzoic acid

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions.

- Types of Reactions :

- Nucleophilic Substitution : The compound can react with nucleophiles to form substituted derivatives like 4-amino-2,3,5,6-tetrafluorobenzoate.

- Reduction : It can be reduced to produce 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol.

- Oxidation : Oxidative reactions yield 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its fluorinated structure enhances binding affinity to certain biological targets.

- Potential Applications :

- Investigating the inhibition of specific enzymes that play roles in metabolic pathways.

- Studying protein-ligand interactions to understand drug design mechanisms.

Medicinal Chemistry

Drug Development Potential

this compound is being investigated for its potential use in drug development. The presence of fluorine atoms often increases the metabolic stability and bioavailability of pharmaceutical compounds.

- Case Study: Fluorinated Pharmaceuticals

- Research indicates that fluorinated compounds often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials that possess unique properties due to the presence of bromine and fluorine.

- Applications :

- Used in manufacturing advanced materials such as coatings and polymers with specific performance characteristics.

Data Tables

| Reaction Type | Product |

|---|---|

| Nucleophilic Substitution | 4-amino-2,3,5,6-tetrafluorobenzoate |

| Reduction | 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol |

| Oxidation | 4-bromo-2,3,5,6-tetrafluorobenzoic acid |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations.

Case Study 2: Drug Design

Research focused on the incorporation of this compound into lead compounds for developing new pharmaceuticals. The study highlighted improved binding affinity and stability due to the fluorinated structure.

作用机制

The mechanism of action of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Bromo vs. Azido Groups

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is closely related to methyl 4-azido-2,3,5,6-tetrafluorobenzoate (CAS: 122590-75-4, C₈H₃F₄N₃O₂). While both share the tetrafluorinated benzoate backbone, the bromine substituent in the former contrasts with the azide group in the latter. Key differences include:

The azido derivative exhibits faster reaction kinetics in Staudinger reactions (rate constant: 18 M⁻¹s⁻¹ with aryl phosphines) compared to bromo analogues, which are slower in cross-couplings .

Ester Group Variations

The choice of ester group impacts solubility and steric effects:

- Ethyl 4-Bromo-2,3,6-Trifluorobenzoate (CAS: 773139-40-5, C₇H₁₁BrO₄): Reduced fluorine substitution (three vs. four fluorine atoms) decreases electron-withdrawing effects.

tert-Butyl 4-Bromo-2,3,5,6-Tetrafluorobenzoate :

Halogen Substituent Comparisons

Replacing bromine with other halogens or functional groups alters electronic and intermolecular interactions:

4-Bromo-2,3,5,6-Tetrafluorobenzoyl Chloride (CAS: 122033-54-9, C₇BrClF₄O):

4-Chloro-/Iodo-2,3,5,6-Tetrafluorophenyl Esters (e.g., ClPy, IPy in ):

Fluorination Patterns

The number and position of fluorine atoms modulate electronic properties:

Physicochemical Properties

生物活性

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate (CAS No. 4707-23-7) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The compound has a complex molecular structure characterized by the presence of bromine and multiple fluorine substituents, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H3BrF4O2

- Molecular Weight : 287.01 g/mol

- Boiling Point : Not available

- Log P (Partition Coefficient) : Ranges from 1.67 to 4.56 depending on the calculation method used, indicating moderate lipophilicity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of halogens like bromine and fluorine can enhance the lipophilicity and cell membrane permeability of such compounds, potentially increasing their efficacy against microbial strains.

3. Enzyme Inhibition

Fluorinated compounds are often investigated for their ability to inhibit specific enzymes. The structural characteristics of this compound may allow it to interact with various biological targets, including enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity

A study involving palladium(II) complexes derived from halogenated benzoates demonstrated selective cytotoxicity against leukemic cells while sparing healthy cells. This suggests that this compound could be explored for similar therapeutic applications .

Case Study 2: Antimicrobial Properties

In a comparative analysis of antimicrobial activities among various fluorinated compounds, methyl derivatives showed promise against Gram-positive and Gram-negative bacteria. The incorporation of bromine in this compound may enhance its interaction with bacterial membranes .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| Methyl 4-bromo-2-fluorobenzoate | Moderate | Not Available | Unknown |

| Palladium(II) complex of benzoates | High | ~10 µM | Yes |

| Fluorinated phenyl esters | Varies | Moderate | Yes |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate?

- Methodology : A common approach involves radical bromination of methyl 2,3,5,6-tetrafluoro-4-methylbenzoate using N-bromosuccinimide (NBS) and AIBN as a radical initiator in CCl₄ under reflux (Ar atmosphere). Purification is achieved via flash chromatography (0–10% EtOAc/hexanes), yielding the product as a light yellow oil (79% yield) .

- Key Data :

| Reactant | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| Methyl 2,3,5,6-tetrafluoro-4-methylbenzoate | NBS, AIBN, CCl₄, reflux (12 h) | 79% | Flash chromatography |

Q. How is this compound characterized using NMR spectroscopy?

- Methodology : ¹H NMR (CDCl₃) shows signals for the methyl ester (δ 3.99 ppm, singlet) and bromomethyl group (δ 4.51 ppm, triplet). ¹³C NMR confirms aromatic carbons (δ 159.9–112.9 ppm) and the ester carbonyl (δ 159.9 ppm). ¹⁹F NMR reveals splitting patterns due to fluorine substituents .

- Comparison with Derivatives :

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| Methyl 4-bromo-... | 3.99 (s, COOCH₃), 4.51 (t, CH₂Br) | 159.9 (COO), 15.7 (CH₂Br) | –140.7 to –162.3 (m) |

| Methyl 4-amino-... | 3.90 (s, COOCH₃), 4.43 (br, NH₂) | 160.6 (COO), 94.5 (C-Br → C-NH₂) | –140.7 to –162.3 (m) |

Q. What purification methods are effective for this compound?

- Methodology : Flash chromatography (0–10% EtOAc/hexanes) is preferred for brominated derivatives , while recrystallization (e.g., from pyridine/water mixtures) is used for azido intermediates .

Advanced Research Questions

Q. How can the bromo group be selectively transformed into other functional groups?

- Methodology : The bromomethyl group undergoes nucleophilic substitution. For example, treatment with NaN₃ yields methyl 4-azido-2,3,5,6-tetrafluorobenzoate, a precursor for click chemistry . Advanced protocols use NiCl₂/NaBH₄ to reduce azides to amines (88% yield) .

- Reaction Pathway :

Br → NaN₃ → N₃ → NiCl₂/NaBH₄ → NH₂

Q. What are the challenges in analyzing conflicting NMR data for fluorinated derivatives?

- Analysis : Fluorine’s strong electronegativity causes significant deshielding and complex splitting. For example, ¹⁹F NMR of methyl 4-amino-... shows two distinct multiplet regions (–140.7 and –162.3 ppm), differing from brominated analogs due to electronic effects . Contradictions may arise from solvent polarity or substituent electronic contributions.

Q. How is this compound utilized in polymer/materials science?

- Applications : It serves as a precursor for photoactive crosslinkers (e.g., perfluoroarylazides) in carbon nanotube functionalization . Derivatives like 4-azido-2,3,5,6-tetrafluorobenzoic acid succinimidyl ester (PFPA-NHS) enable efficient immobilization of biomolecules on polymer surfaces .

Q. What strategies mitigate competing side reactions during bromination?

- Experimental Design :

- Use excess NBS (3 equiv) to ensure complete conversion .

- AIBN initiates radical chain mechanisms, minimizing electrophilic aromatic substitution byproducts.

- Monitor reaction progress via TLC (Rf ~0.23–0.29 for fluorinated esters) .

Data Contradiction Analysis

- Example : Discrepancies in ¹⁹F NMR shifts between methyl 4-bromo-... (–140.7 ppm) and methyl 4-amino-... (–162.3 ppm) arise from electron-withdrawing vs. electron-donating substituents. Fluorine atoms ortho to bromine experience stronger deshielding than those near amino groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。